
But-3-enoyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-enoyl bromide: is an organic compound that belongs to the class of acyl bromides It is characterized by the presence of a bromine atom attached to the carbonyl carbon of a but-3-enoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Bromination: But-3-enoyl bromide can be synthesized by the direct bromination of but-3-enoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide.
Hydrobromination of But-3-enoyl Chloride: Another method involves the hydrobromination of but-3-enoyl chloride using hydrogen bromide gas in the presence of a solvent like acetic acid.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale bromination of but-3-enoyl chloride using bromine and a suitable catalyst under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: But-3-enoyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction: this compound can be oxidized to but-3-enoyl acid or reduced to but-3-enoyl alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and alcohols are commonly used.
Addition Reactions: Catalysts such as palladium or platinum are often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include but-3-enoyl amides, esters, and thiols.
Addition Reactions: Products include various substituted alkenes and alkynes.
Oxidation and Reduction: Products include but-3-enoyl acid and but-3-enoyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: But-3-enoyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and fragrances. It is also utilized in the manufacture of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of but-3-enoyl bromide involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of various acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
But-3-enoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
But-3-enoyl iodide: Contains an iodine atom instead of bromine.
But-3-enoyl fluoride: Contains a fluorine atom instead of bromine.
Uniqueness: But-3-enoyl bromide is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloride and fluoride counterparts. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
13140-16-4 |
|---|---|
Fórmula molecular |
C4H5BrO |
Peso molecular |
148.99 g/mol |
Nombre IUPAC |
but-3-enoyl bromide |
InChI |
InChI=1S/C4H5BrO/c1-2-3-4(5)6/h2H,1,3H2 |
Clave InChI |
UGIBESQVHLYXMX-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



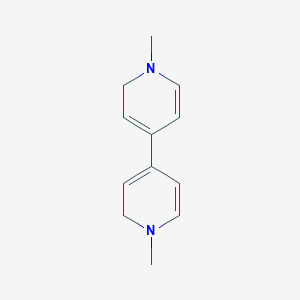

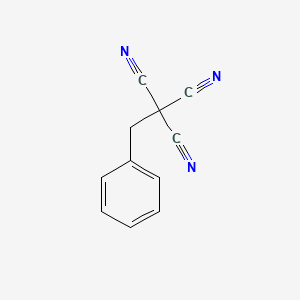


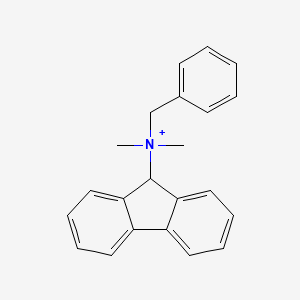

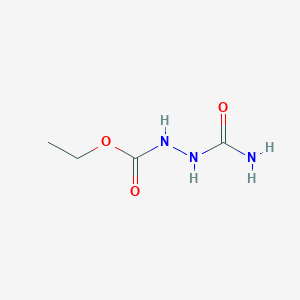
![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
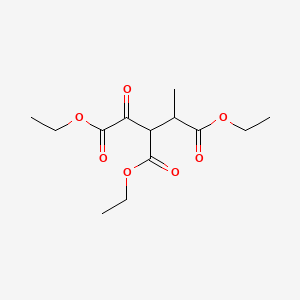
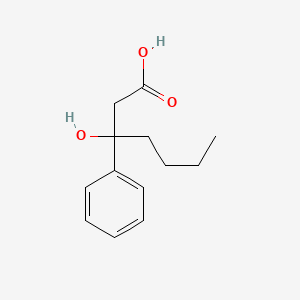
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
